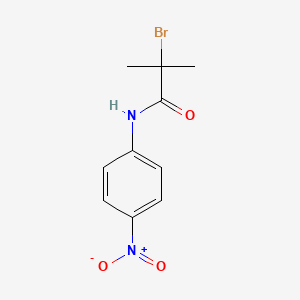![molecular formula C18H20N2O2S2 B12796358 N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide CAS No. 5205-42-5](/img/structure/B12796358.png)
N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 111222 is a compound that has been studied extensively for its potential applications in various fields, including medicinal chemistry and materials science. It is known for its unique structural properties and bioactivity, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 111222 typically involves multi-step organic reactions. One common method includes the condensation of specific aromatic aldehydes with amines under controlled conditions, followed by cyclization and purification steps. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 111222 may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: NSC 111222 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Catalysts such as palladium on carbon, specific solvents, and temperature control.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
NSC 111222 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: NSC 111222 is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in the treatment of certain diseases, particularly in the field of oncology, where it may exhibit anticancer properties.
Industry: NSC 111222 is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of NSC 111222 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological context in which it is used.
類似化合物との比較
NSC 125973: Known for its anticancer properties and similar structural features.
NSC 515776: Another compound with potential therapeutic applications, particularly in the field of oncology.
Uniqueness: NSC 111222 stands out due to its unique combination of structural properties and bioactivity
特性
CAS番号 |
5205-42-5 |
|---|---|
分子式 |
C18H20N2O2S2 |
分子量 |
360.5 g/mol |
IUPAC名 |
N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide |
InChI |
InChI=1S/C18H20N2O2S2/c21-17(15-7-3-1-4-8-15)19-11-13-23-24-14-12-20-18(22)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
InChIキー |
RDXMIGPSLSXUGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCCSSCCNC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


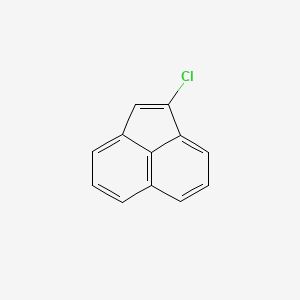
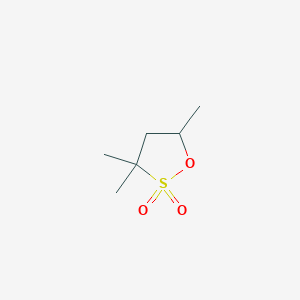

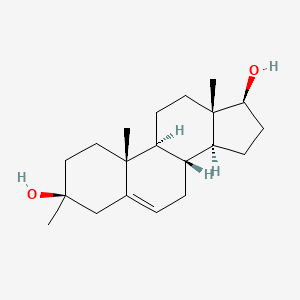
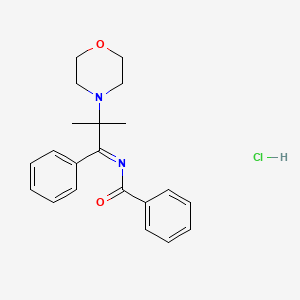
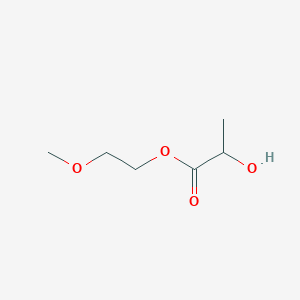
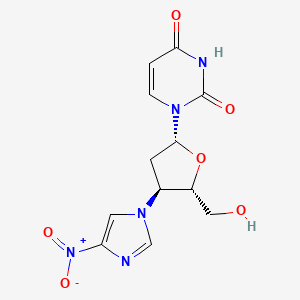
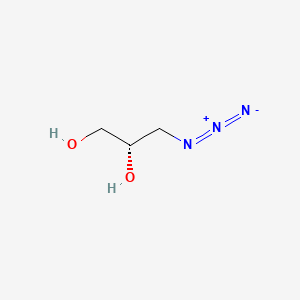

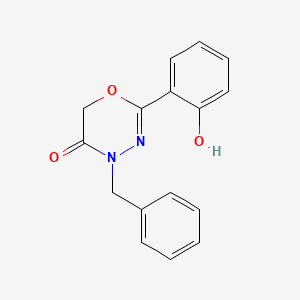

![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
